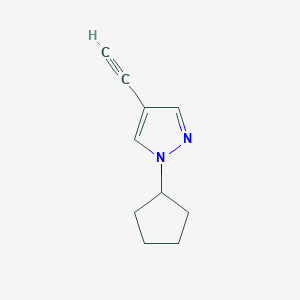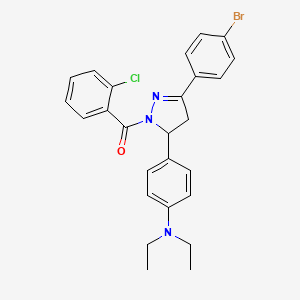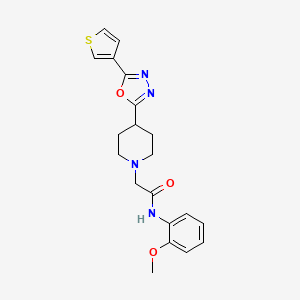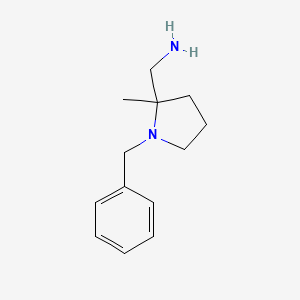
1-cyclopentyl-4-ethynyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-cyclopentyl-4-ethynyl-1H-pyrazole” is a chemical compound with the molecular formula C10H12N2 . It has a molecular weight of 160.22 . The IUPAC name for this compound is 1-cyclopentyl-4-ethynyl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “1-cyclopentyl-4-ethynyl-1H-pyrazole” is 1S/C10H12N2/c1-2-9-7-11-12(8-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 . This indicates the presence of a cyclopentyl group and an ethynyl group attached to the pyrazole ring.
Physical And Chemical Properties Analysis
“1-cyclopentyl-4-ethynyl-1H-pyrazole” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Development and Synthesis Approaches
1-Cyclopentyl-4-ethynyl-1H-pyrazole serves as a fundamental compound in the development of various pyrazole derivatives with potential applications in organic and medicinal chemistry. Its relevance is underpinned by the synthesis methodologies and applications in creating complex molecules.
A practical approach to synthesize pyrazole derivatives involves the cyclocondensation of cross-conjugated enynones with arylhydrazines, leading to the regioselective synthesis of pyrazoles. This method is highlighted by its simplicity, high yields, and the ability to introduce various substituents, enhancing the utility of 1-cyclopentyl-4-ethynyl-1H-pyrazole in fluorescent molecule synthesis due to some pyrazoles' inherent fluorescent properties (Golovanov et al., 2021).
Another significant application involves a green, practical approach to synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing the compound's versatility in creating N-fused heterocycles. This method emphasizes solvent-free conditions, highlighting an environmentally friendly strategy for synthesizing complex heterocycles, which are crucial in organic and medicinal chemistry for their broad application range (Reddy & Jeong, 2013).
Propriétés
IUPAC Name |
1-cyclopentyl-4-ethynylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-9-7-11-12(8-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWJMDYNSIWHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-4-ethynyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)
![2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2812672.png)

![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)

![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)


![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)